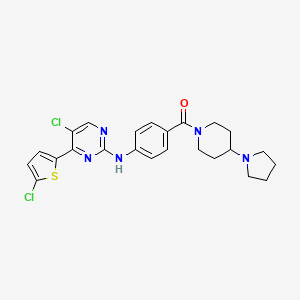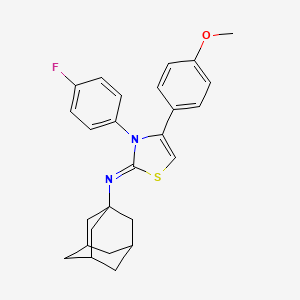![molecular formula C8H14N2O4 B12402736 (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid is a complex organic compound with a unique structure that includes an amino group, a hydroxycyclopropyl group, and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid typically involves multiple steps, including the formation of the cyclopropyl ring and the introduction of the amino and keto groups. One common method involves the reaction of a suitable precursor with a cyclopropylamine derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to modify the amino group.
Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a compound with reduced functional groups.
Aplicaciones Científicas De Investigación
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic pathways, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid include other amino acids and derivatives with similar functional groups, such as:
- (2S)-5-amino-2-hydroxy-5-oxopentanoic acid
- (2S)-5-amino-2-[(1-hydroxyethyl)amino]-5-oxopentanoic acid
- (2S)-5-amino-2-[(1-hydroxypropyl)amino]-5-oxopentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its cyclopropyl ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H14N2O4 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N2O4/c9-6(11)2-1-5(7(12)13)10-8(14)3-4-8/h5,10,14H,1-4H2,(H2,9,11)(H,12,13)/t5-/m0/s1 |
Clave InChI |
OXSNIRUFWNKVQN-YFKPBYRVSA-N |
SMILES isomérico |
C1CC1(N[C@@H](CCC(=O)N)C(=O)O)O |
SMILES canónico |
C1CC1(NC(CCC(=O)N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




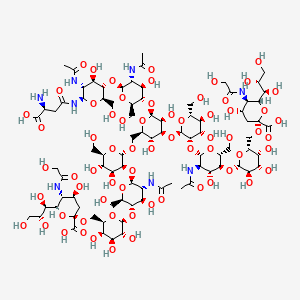
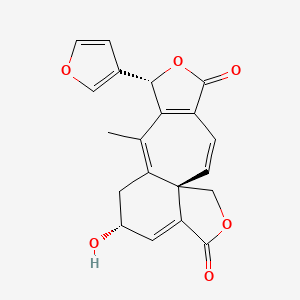
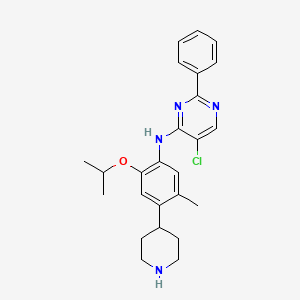

![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)


